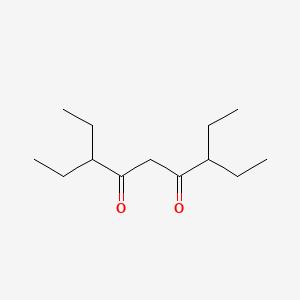

3,7-Diethylnonane-4,6-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-diethylnonane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-10(6-2)12(14)9-13(15)11(7-3)8-4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFELLNQJMHCAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)CC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872802-98-7 | |

| Record name | 3,7-diethyl-4,6-nonanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,7-Diethylnonane-4,6-dione chemical structure

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 3,7-Diethylnonane-4,6-dione

Abstract

This technical guide provides a comprehensive examination of this compound, a representative long-chain β-diketone. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles governing the molecule's unique structural characteristics, primarily its keto-enol tautomerism. We will explore robust synthetic methodologies, detail modern analytical techniques for structural elucidation, and discuss the molecule's reactivity, with a particular focus on its role as a versatile chelating ligand and its potential as a scaffold in medicinal chemistry. The causality behind experimental designs and the implications of its chemical properties for practical applications are emphasized throughout, providing a holistic view grounded in established scientific principles.

The β-Diketone Scaffold: A Foundation for Versatility

β-Diketones, organic compounds featuring two carbonyl groups separated by a single methylene carbon, are a cornerstone of modern chemistry. Their utility stems from a unique combination of structural features: acidic α-protons, the capacity for metal chelation, and a dynamic equilibrium between tautomeric forms.[1] These properties make them invaluable as synthetic intermediates, ligands in coordination chemistry, and core structural motifs in biologically active molecules.[2][3] this compound (C₁₃H₂₄O₂) serves as an exemplary model of a linear, acyclic β-diketone, whose bulky ethyl groups at the 3- and 7-positions introduce specific steric and electronic effects that influence its reactivity and physical properties.

The Core Structural Dynamic: Keto-Enol Tautomerism

The quintessential chemical feature of β-diketones is their existence as a dynamic equilibrium between a diketo form and an enol form. This phenomenon, known as keto-enol tautomerism, is not merely a structural curiosity but the primary determinant of the molecule's reactivity and spectroscopic properties.[4][5]

Unlike simple ketones which heavily favor the keto form, β-diketones often have a substantial, and in many cases dominant, enol population.[6] The reason for this enhanced stability is twofold:

-

Conjugation: The enol form creates a conjugated π-system (O=C-C=C-OH) that delocalizes electron density, lowering the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a highly stable, pseudo-aromatic six-membered ring.[4][7]

This equilibrium is highly sensitive to the molecular environment. The proportion of keto to enol tautomers can be significantly influenced by factors such as solvent polarity, temperature, and pH.[8][9] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar, protic solvents can disrupt this internal hydrogen bond, potentially increasing the population of the diketo tautomer.[10] The acidity of the central methylene protons (typically with a pKa around 9-11) is a direct consequence of this tautomerism, as the resulting enolate anion is highly stabilized by resonance.

Caption: The equilibrium between the diketo and the stabilized enol form.

Synthesis and Purification Strategies

The construction of the β-diketone framework is most reliably achieved through carbon-carbon bond-forming reactions that establish the 1,3-dicarbonyl relationship.

Primary Synthetic Route: The Claisen Condensation

The Claisen condensation is the preeminent method for synthesizing β-diketones.[11] Specifically, a "mixed" or "crossed" Claisen condensation, which involves the reaction between a ketone and an ester in the presence of a strong base, is an effective strategy.[12][13] The causality of this choice rests on the differential acidity of the α-protons. A strong, non-nucleophilic base (e.g., sodium hydride, NaH, or lithium diisopropylamide, LDA) is used to selectively deprotonate the α-carbon of the ketone component, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester, leading to the expulsion of an alkoxide leaving group and the formation of the β-diketone.[14][15]

A plausible pathway for synthesizing this compound involves the condensation of 4-ethylhexan-3-one with an appropriate acylating agent like ethyl 2-ethylbutanoate.

Caption: Generalized workflow for the synthesis via Claisen condensation.

Experimental Protocol: Claisen Condensation

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel is charged with sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.

-

Solvent & Reagents: Anhydrous tetrahydrofuran (THF) is added via cannula, and the suspension is cooled to 0 °C. A solution of 4-ethylhexan-3-one (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel.

-

Enolate Formation: The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium enolate.

-

Condensation: A solution of ethyl 2-ethylbutanoate (1.2 eq) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then gently refluxed for 4-6 hours, monitoring by TLC.

-

Quenching: After cooling to 0 °C, the reaction is cautiously quenched by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~5-6).

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude product.

Purification via Copper Chelation

A highly effective method for purifying β-diketones, especially for removing unreacted starting materials, involves their selective chelation with copper(II) ions.[11] The β-diketone forms a stable, often crystalline, copper(II) bis(diketonate) complex, which can be easily separated by filtration. Subsequent decomposition of this complex regenerates the high-purity β-diketone.

Experimental Protocol: Purification

-

Complexation: The crude product from the synthesis is dissolved in ethanol. An aqueous solution of copper(II) acetate (0.55 eq) is added dropwise with stirring. A precipitate of the copper(II) complex typically forms immediately.

-

Isolation of Complex: The mixture is stirred for 1 hour, and the solid complex is collected by vacuum filtration, washed with water, and then with cold ethanol to remove impurities.

-

Decomposition: The dried copper complex is suspended in a biphasic system of ethyl acetate and 10% aqueous sulfuric acid. The mixture is stirred vigorously until the solid dissolves and the organic layer becomes colorless (or the characteristic blue/green of the copper salt moves to the aqueous layer).

-

Final Extraction: The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, and dried over anhydrous sodium sulfate.

-

Final Product: The solvent is removed by rotary evaporation to yield the purified this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a multi-technique analytical approach. The keto-enol tautomerism results in distinct signals for each form, allowing for their simultaneous observation and quantification, particularly by NMR.

| Analytical Technique | Keto Tautomer Feature | Enol Tautomer Feature | Rationale/Insight |

| ¹H NMR | Singlet ~3.5 ppm (CO-CH₂ -CO) | Singlet ~5.5-6.0 ppm (=C-H -C=O); Broad singlet >12 ppm (enolic OH ) | The enolic proton is highly deshielded due to the strong intramolecular H-bond. The ratio of integrals for the methylene vs. vinylic protons allows for quantification of the tautomeric equilibrium.[5] |

| ¹³C NMR | Signal ~200-210 ppm (C =O); Signal ~50-60 ppm (CO-C H₂-CO) | Signal ~190 ppm (C =O); Signal ~90-100 ppm (=C H-C=O) | The enol form shows carbons in a more shielded, sp²-hybridized environment within the conjugated system. |

| IR Spectroscopy | Two strong C=O stretches ~1720 & 1700 cm⁻¹ | One C=O stretch ~1640 cm⁻¹; C=C stretch ~1580 cm⁻¹; Broad O-H stretch ~2500-3200 cm⁻¹ | Conjugation and H-bonding in the enol form lower the C=O stretching frequency significantly. The broad O-H band is characteristic of the strong intramolecular hydrogen bond.[16] |

| UV-Vis Spectroscopy | Weak n→π* transition ~270-290 nm | Strong π→π* transition ~290-320 nm | The extended conjugation in the enol tautomer results in a strong absorption at a longer wavelength.[10] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 212.1776 | Molecular Ion Peak (M⁺) at m/z = 212.1776 | Confirms the molecular weight and formula (C₁₃H₂₄O₂). Fragmentation patterns can reveal structural components. |

Reactivity and Applications in Research & Development

The unique structural and electronic properties of this compound make it a valuable molecule for both materials science and drug discovery.

Coordination Chemistry and Metal Complexes

Upon deprotonation, the resulting enolate of this compound acts as a powerful bidentate, monoanionic ligand. It readily forms highly stable six-membered chelate rings with a vast array of metal ions.[17][18] These metal β-diketonate complexes exhibit important properties:

-

Stability: The chelate effect imparts significant thermodynamic stability to the complexes.

-

Volatility: The bulky alkyl groups can effectively shield the central metal ion, reducing intermolecular forces and leading to increased volatility, a crucial property for precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating thin films.[19]

-

Solubility: The organic periphery renders many of these complexes soluble in organic solvents, making them useful as homogeneous catalysts.

Caption: Formation of a metal complex through chelation.

Relevance in Medicinal Chemistry

The β-diketone moiety is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][20] The activity is often linked to the molecule's ability to chelate biologically relevant metal ions, scavenge reactive oxygen species, or interact with enzymatic active sites.[2] The this compound structure represents a lipophilic scaffold that could serve as a starting point for the development of novel therapeutic agents, where the ethyl groups can be modified to tune solubility, cell permeability, and target binding affinity.

Caption: Relationship between core structure and potential therapeutic applications.

Conclusion

This compound is more than a simple organic molecule; it is a dynamic system defined by its keto-enol equilibrium. This central feature dictates its synthesis, dictates its analytical signature, and endows it with a rich reactivity profile. A thorough understanding of its structure, grounded in the principles of tautomerism and chelation, is essential for leveraging its full potential. For researchers in drug development, it offers a lipophilic and functionally versatile scaffold. For materials scientists, it is a precursor to stable, volatile metal complexes. The detailed protocols and conceptual frameworks presented in this guide provide the necessary foundation for the effective synthesis, characterization, and innovative application of this valuable chemical entity.

References

- ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones.

- Taylor & Francis Online. (n.d.). Metal Complexes of β-Diketones: Synthesis, Ultraviolet and Infrared Spectral Studies of Nickel(II) Complexes of 1-Phenyl-3-methyl-4-acyl-pyrazolone-5.

- IOSR Journal. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review.

- Wikipedia. (n.d.). Claisen condensation.

- Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes.

- Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

- MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications.

- ijrbat. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes.

- MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones.

- Ferreira, M., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(10), 2338. [Link]

- Scholars Research Library. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes.

- Bertrand, B., et al. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. Frontiers in Chemistry, 9, 706975. [Link]

- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- Organic Chemistry Portal. (n.d.). Claisen Condensation.

- RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.

- Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity.

- JoVE. (2025). Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations.

- MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects.

- Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR.

- ResearchGate. (n.d.). Properties and application of diketones and their derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. Claisen Condensation [organic-chemistry.org]

- 14. Claisen condensation - Wikipedia [en.wikipedia.org]

- 15. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]

- 16. tandfonline.com [tandfonline.com]

- 17. iosrjournals.org [iosrjournals.org]

- 18. ijrbat.in [ijrbat.in]

- 19. 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione | 865193-73-3 [chemicalbook.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to 3,7-Diethyl-3,7-dimethylnonane-4,6-dione: Synthesis, Properties, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 3,7-diethyl-3,7-dimethylnonane-4,6-dione, a sterically hindered β-diketone of significant interest to researchers and professionals in drug development and materials science. This document elucidates the compound's precise nomenclature, physicochemical properties, and characteristic keto-enol tautomerism. A detailed, field-proven protocol for its synthesis via Claisen condensation is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, the guide explores the versatile applications of this class of compounds, particularly their role as sophisticated building blocks for heterocyclic synthesis and as potent metal-chelating agents, which are pivotal in the design of novel therapeutic agents and advanced materials.

Introduction: Correcting the Nomenclature and Defining the Core Structure

A notable point of clarification is the accurate IUPAC nomenclature for the topic compound. While sometimes referred to with a simplified name, the correct and unambiguous IUPAC name is 3,7-diethyl-3,7-dimethylnonane-4,6-dione . This precision is crucial for accurate database searches and unambiguous scientific communication. The core of this molecule is the 1,3-dicarbonyl moiety, a versatile functional group that imparts unique chemical reactivity and has established it as a valuable intermediate in organic synthesis.[1] The presence of bulky alkyl substituents at the α-positions to the carbonyl groups introduces significant steric hindrance, which in turn influences the compound's reactivity and physicochemical properties.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development.

Nomenclature and Synonyms

-

IUPAC Name: 3,7-diethyl-3,7-dimethylnonane-4,6-dione[2]

-

Synonyms:

Physicochemical Data

The following table summarizes the key physicochemical properties of 3,7-diethyl-3,7-dimethylnonane-4,6-dione. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₂ | [2][3][5] |

| Molecular Weight | 240.38 g/mol | [2][5] |

| Appearance | Light yellow transparent liquid or powder | [4] |

| Boiling Point (Predicted) | 312.4 ± 15.0 °C | [5] |

| Density (Predicted) | 0.888 ± 0.06 g/cm³ | [5] |

| Solubility | Long-chain β-diketones are generally soluble in organic solvents and have low solubility in water.[6][7] |

The Chemistry of the β-Diketone Moiety: Tautomerism and Metal Chelation

The chemical behavior of 3,7-diethyl-3,7-dimethylnonane-4,6-dione is dominated by the 1,3-dicarbonyl functionality.

Keto-Enol Tautomerism

A hallmark of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This equilibrium is highly sensitive to the solvent environment.[8]

Caption: Keto-Enol Tautomerism in a β-Diketone.

Metal Chelation

The enolate form of β-diketones acts as a powerful bidentate ligand, readily forming stable chelate complexes with a wide range of metal ions. This property is fundamental to many of their applications, from catalysis to therapeutic agents. The steric bulk of the substituents in 3,7-diethyl-3,7-dimethylnonane-4,6-dione can influence the coordination geometry and stability of the resulting metal complexes.

Synthesis of 3,7-Diethyl-3,7-dimethylnonane-4,6-dione

The classical and most versatile method for the synthesis of β-diketones is the Claisen condensation .[9] This reaction involves the base-mediated condensation of an ester with a ketone. For the synthesis of the asymmetrically substituted 3,7-diethyl-3,7-dimethylnonane-4,6-dione, a crossed Claisen condensation approach is employed.

General Principles of the Claisen Condensation

The Claisen condensation proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leaving group yields the β-diketone. The use of a strong, non-nucleophilic base is crucial to drive the reaction to completion by deprotonating the product β-diketone, which is more acidic than the starting ketone.[9]

Caption: Generalized Workflow for Claisen Condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3,7-diethyl-3,7-dimethylnonane-4,6-dione, adapted from general Claisen condensation methodologies.[9][10]

Materials:

-

3-Ethyl-3-methyl-2-pentanone

-

Ethyl 3-ethyl-3-methylpentanoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, a solution of 3-ethyl-3-methyl-2-pentanone (1.0 eq) in anhydrous THF is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Base Addition: Sodium hydride (1.1 eq) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 1 hour to facilitate enolate formation.

-

Ester Addition: A solution of ethyl 3-ethyl-3-methylpentanoate (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching: After cooling to 0 °C, the reaction is cautiously quenched by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 3,7-diethyl-3,7-dimethylnonane-4,6-dione.

Safety Precautions: Sodium hydride is a highly flammable and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere by trained personnel. The quenching step is exothermic and should be performed with caution.[11]

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent alkyl protons. Key signals would include a characteristic downfield singlet for the enolic proton (δ 15-17 ppm) if the enol form is present in the NMR solvent. The methylene protons between the carbonyls in the keto form would appear as a singlet around δ 3.5-4.0 ppm. The ethyl and methyl groups would exhibit complex multiplets and singlets/triplets in the upfield region (δ 0.8-2.5 ppm).

-

¹³C NMR: The carbonyl carbons of the keto form would resonate around δ 200-210 ppm. In the enol form, the carbonyl and enolic carbons would appear at approximately δ 190-195 ppm and δ 95-105 ppm, respectively. The various aliphatic carbons would give rise to signals in the upfield region.

-

FTIR: The infrared spectrum would show a strong absorption band for the C=O stretching of the keto form in the region of 1700-1730 cm⁻¹. The enol form would be characterized by a broad O-H stretching band (around 2500-3200 cm⁻¹) due to intramolecular hydrogen bonding, and a C=O stretching band at a lower frequency (1600-1650 cm⁻¹) due to conjugation.[14]

-

Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z 240. Fragmentation patterns would be expected to involve cleavage adjacent to the carbonyl groups (α-cleavage) and McLafferty rearrangements.

Applications in Drug Development and Beyond

The unique structural and electronic properties of β-diketones make them valuable scaffolds in medicinal chemistry and materials science.

Building Blocks for Heterocyclic Synthesis

β-Diketones are versatile precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines.[1] These heterocyclic motifs are prevalent in many clinically approved drugs, highlighting the importance of β-diketones as key intermediates in drug discovery programs.[1]

Metal-Based Therapeutics and Diagnostics

The strong metal-chelating ability of β-diketones is exploited in the design of metal-based drugs. By coordinating to a metal center, the β-diketonate ligand can modulate the metal's bioavailability, toxicity, and therapeutic efficacy. Furthermore, complexes with paramagnetic or radioactive metals have applications as contrast agents in magnetic resonance imaging (MRI) and in radiopharmaceuticals.

Other Applications

The applications of sterically hindered β-diketones extend beyond the pharmaceutical realm. They are utilized as:

-

Catalysts: Metal complexes of β-diketones are employed as catalysts in various organic transformations.

-

Advanced Materials: They serve as precursors for the synthesis of metal-organic frameworks (MOFs) and as components in organic light-emitting diodes (OLEDs).

Conclusion

3,7-Diethyl-3,7-dimethylnonane-4,6-dione represents a sophisticated chemical entity with significant potential in both academic research and industrial applications. Its synthesis, rooted in the classical Claisen condensation, is accessible, and its rich chemistry, centered around the β-diketone functionality, offers a gateway to a diverse range of molecular architectures. For professionals in drug development, this compound and its analogs are not merely intermediates but are enabling tools for the construction of novel therapeutics and diagnostic agents. A comprehensive understanding of its properties and reactivity, as detailed in this guide, is the foundation for unlocking its full potential.

References

A comprehensive list of references is available in the digital version of this guide to provide further reading and verification of the information presented.

Sources

- 1. ijpras.com [ijpras.com]

- 2. 3,7-Diethyl-3,7-dimethylnonane-4,6-dione | C15H28O2 | CID 86071688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione | 865193-73-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.lsu.edu [repository.lsu.edu]

- 8. rsc.org [rsc.org]

- 9. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3,7-Diethylnonane-4,6-dione

Abstract

3,7-Diethylnonane-4,6-dione is a β-diketone of interest for its potential applications as a chelating agent and as a building block in the synthesis of more complex molecules, including heterocyclic compounds for pharmaceutical development.[1] This guide provides a comprehensive overview of plausible synthetic pathways for this compound, grounded in established principles of organic chemistry. We will explore two primary, robust synthetic strategies: a base-mediated crossed Claisen-type condensation and a direct acylation of a ketone enolate. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of the reaction workflows are provided to ensure both theoretical understanding and practical applicability.

Introduction to β-Diketone Synthesis

β-Diketones are a crucial class of organic compounds characterized by two carbonyl groups separated by a single methylene group.[2] This structural motif imparts unique chemical properties, including keto-enol tautomerism, which allows them to act as versatile intermediates in a wide array of chemical transformations and as effective ligands for metal ions.[3][4] The synthesis of β-diketones is a well-established area of organic chemistry, with the Claisen condensation being the most classical and widely utilized approach.[2] This reaction typically involves the base-catalyzed condensation of an ester with a ketone or another ester.[5] Variations and improvements on this method, including the use of different bases and acylating agents, have expanded the synthetic chemist's toolkit for accessing diverse β-diketone structures.[6][7]

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points at the α-carbon-carbonyl carbon bonds. This leads to two logical synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

-

Pathway 1 (Crossed Claisen-type Condensation): This approach involves the reaction of a ketone, 4-ethyl-3-hexanone, with an ester, ethyl propionate, in the presence of a strong base. The enolate of the ketone acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8]

-

Pathway 2 (Direct Acylation of a Ketone): This pathway utilizes the reaction of the enolate of 4-ethyl-3-hexanone with a more reactive acylating agent, such as propionyl chloride.[1] This method can often proceed under milder conditions or with specific bases to avoid self-condensation.

Proposed Synthesis Pathways

Pathway 1: Crossed Claisen-type Condensation

The crossed Claisen-type condensation is a robust method for forming β-diketones.[2] In this proposed synthesis, the enolate of 4-ethyl-3-hexanone is generated using a strong, non-nucleophilic base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). This enolate then attacks the carbonyl of ethyl propionate, leading to the formation of the β-diketone after an acidic workup. The use of a strong base like sodium amide can improve yields compared to alkoxides like sodium ethoxide.[9]

Caption: Workflow for Crossed Claisen-type Condensation.

3.1.1. Experimental Protocol

Materials:

-

4-Ethyl-3-hexanone

-

Ethyl propionate

-

Sodium amide (NaNH₂)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.1 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-ethyl-3-hexanone (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add ethyl propionate (1.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and then quench by carefully pouring it over crushed ice.

-

Acidify the aqueous mixture to a pH of ~2 with 1 M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography.

3.1.2. Rationale for Experimental Choices

-

Anhydrous Conditions: The use of a strong base like sodium amide necessitates strictly anhydrous conditions to prevent quenching of the base and the enolate intermediate.[10]

-

Strong Base: Sodium amide is a stronger base than the resulting alkoxide, which helps to drive the reaction to completion.[9]

-

Acidic Workup: The initial product is the sodium salt of the β-diketone. Acidification is required to protonate the enolate and yield the final product.

Pathway 2: Direct Acylation with Propionyl Chloride

The direct acylation of a ketone enolate with an acid chloride is another effective method for synthesizing β-diketones.[7] This pathway can sometimes offer better yields and fewer side products compared to the Claisen condensation. The ketone is first converted to its enolate using a strong base like LDA, which is then acylated with propionyl chloride.

Caption: Workflow for Direct Acylation of a Ketone Enolate.

3.2.1. Experimental Protocol

Materials:

-

4-Ethyl-3-hexanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.1 equivalents) to the stirred solution and allow it to stir for 30 minutes at -78 °C to generate LDA.

-

Add a solution of 4-ethyl-3-hexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Slowly add propionyl chloride (1.0 equivalent) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours.

-

Quench the reaction at -78 °C by adding saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography.

3.2.2. Rationale for Experimental Choices

-

LDA as Base: LDA is a strong, sterically hindered, non-nucleophilic base, which is ideal for the clean and quantitative formation of ketone enolates while minimizing side reactions like self-condensation.[11]

-

Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium reagents and the enolate, preventing unwanted side reactions and ensuring selective acylation.

-

Propionyl Chloride: As a highly reactive acylating agent, propionyl chloride reacts efficiently with the pre-formed enolate.

Data Summary

| Parameter | Pathway 1: Crossed Claisen | Pathway 2: Direct Acylation |

| Key Reagents | 4-Ethyl-3-hexanone, Ethyl propionate, NaNH₂ | 4-Ethyl-3-hexanone, Propionyl chloride, LDA |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | 0 °C to Reflux | -78 °C |

| Reaction Time | 4-6 hours | 3-4 hours |

| Workup | Acidic (HCl) | Neutral (NH₄Cl) |

| Potential Byproducts | Self-condensation products | Polyacylated products |

Conclusion

The synthesis of this compound can be effectively achieved through well-established methodologies for β-diketone formation. Both the crossed Claisen-type condensation and the direct acylation of a ketone enolate represent viable and robust strategies. The choice between these pathways may depend on the availability of reagents, the desired scale of the reaction, and the specific laboratory equipment on hand. The direct acylation pathway, while requiring more stringent anhydrous and low-temperature conditions, may offer a more controlled reaction with potentially higher yields. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

- Hauser, C. R., Swamer, F. W., & Adams, J. T. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions.[6]

- SciSpace. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. SciSpace.

- Fiveable. (n.d.). Mixed Claisen Condensations. Organic Chemistry Class Notes.[8]

- ResearchGate. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. ResearchGate.

- PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones. National Institutes of Health.

- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).

- Organic Chemistry Portal. (n.d.). Claisen Condensation.

- JoVE. (2025, May 22). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Journal of Visualized Experiments.

- Levine, R., Conroy, J. A., Adams, J. T., & Hauser, C. R. (n.d.). The Acylation of Ketones with Esters to Form β-Diketones by the Sodium Amide Method. Journal of the American Chemical Society.[9]

- MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.

- Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity.[4]

Sources

- 1. ijpras.com [ijpras.com]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes (2011) | Charles R. Hauser | 5 Citations [scispace.com]

- 8. fiveable.me [fiveable.me]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]

Physical and chemical properties of 3,7-Diethylnonane-4,6-dione

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,7-Diethylnonane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fascinating, yet not extensively documented, member of the β-diketone family. Its symmetrical, sterically hindered structure presents unique physical and chemical properties that are of significant interest in organic synthesis, metal chelation, and materials science. This guide provides a comprehensive exploration of its core characteristics, grounded in the fundamental principles of β-diketone chemistry. We will delve into its keto-enol tautomerism, spectroscopic signatures, and plausible synthetic and analytical methodologies. By synthesizing established knowledge with predictive insights, this document aims to serve as a foundational resource for researchers looking to exploit the potential of this versatile molecule.

Introduction: The Significance of β-Diketones

β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This arrangement imparts a unique reactivity, most notably the ability to exist as a dynamic equilibrium of keto and enol tautomers.[1][2] This tautomerism is not merely a chemical curiosity; it governs the compound's acidity, solubility, and its profound ability to act as a bidentate ligand, forming stable complexes with a vast array of metal ions. These properties have led to their widespread application as catalysts, building blocks in heterocyclic synthesis, and precursors for advanced materials such as organic light-emitting diodes (OLEDs).[3] this compound, with its bulky ethyl groups flanking the dicarbonyl core, is poised to offer nuanced reactivity and stability, making it a compelling target for investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound (C₁₃H₂₄O₂) features a nonane backbone with carbonyl groups at the 4 and 6 positions and ethyl substituents at the 3 and 7 positions. While extensive experimental data for this specific molecule is sparse in publicly available literature, we can compile known values and predict others based on its structure and the established behavior of similar β-diketones.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 872802-98-7 | [4] |

| Molecular Formula | C₁₃H₂₄O₂ | [4] |

| Molecular Weight | 212.33 g/mol | |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 111-113 °C (at 10 Torr) | [4] |

| Density (Predicted) | 0.891 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.15 ± 0.10 | [4] |

| Storage Temperature | 2-8°C | [4] |

The Core of Reactivity: Keto-Enol Tautomerism

The defining chemical characteristic of this compound is its existence as an equilibrium between the diketo form and a more stable enol tautomer.[1][2][5] The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[2]

Caption: Keto-Enol Tautomerism in this compound.

The position of this equilibrium is highly sensitive to the solvent environment.[6] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. In polar, protic solvents, the solvent molecules can hydrogen bond with the carbonyl groups, which can disrupt the internal hydrogen bond of the enol and may shift the equilibrium towards the keto form.

Acidity and Enolate Formation

The methylene protons situated between the two carbonyl groups (the α-protons) in the keto form are significantly acidic (predicted pKa ≈ 10.15) due to the resonance stabilization of the resulting carbanion (enolate).[4] This acidity is a cornerstone of β-diketone chemistry, allowing for facile deprotonation to form a nucleophilic enolate, which is a key intermediate in many synthetic transformations.

Chelation and Metal Complex Formation

The enol form of this compound is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide variety of metal ions. The deprotonated enol wraps around the metal center, with both oxygen atoms coordinating to it. The bulky ethyl groups can provide a degree of steric shielding to the metal center, which can influence the complex's stability, solubility, and catalytic activity.

Proposed Experimental Protocols

As a Senior Application Scientist, it is crucial to provide actionable and robust methodologies. The following protocols are based on well-established procedures for the synthesis and characterization of β-diketones.

Synthesis of this compound via Claisen Condensation

A practical approach to synthesizing symmetrical β-diketones is the Claisen condensation of an ester with a ketone. Here, we propose the condensation of ethyl 3-ethylpentanoate with 4-ethyl-2-pentanone.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Ketone: Cool the suspension to 0°C in an ice bath. Add 4-ethyl-2-pentanone (1.2 equivalents) dropwise, allowing for the evolution of hydrogen gas to subside.

-

Addition of Ester: Add ethyl 3-ethylpentanoate (1.0 equivalent) dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield the final product.

Characterization and Spectroscopic Analysis

The synthesized product should be characterized using a suite of analytical techniques to confirm its identity and purity. The presence of both keto and enol forms will be evident in the spectra.

-

¹H NMR Spectroscopy: The most telling feature will be the presence of distinct signals for the keto and enol tautomers.

-

Enol Form: A characteristic signal for the enolic proton will appear far downfield (typically δ 15-17 ppm) due to the strong intramolecular hydrogen bond. The vinylic proton will appear around δ 5-6 ppm.

-

Keto Form: The α-protons of the methylene group will appear as a singlet around δ 3.5-4.0 ppm.

-

The ratio of the integrals of the enolic proton and the α-protons of the keto form can be used to determine the keto-enol equilibrium constant in the NMR solvent used.[5]

-

-

¹³C NMR Spectroscopy:

-

Enol Form: Two distinct carbonyl-like signals will be observed in the δ 180-200 ppm range, corresponding to the enolic carbons.

-

Keto Form: A single carbonyl signal will be present around δ 200-210 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Enol Form: A broad O-H stretch will be observed around 2500-3200 cm⁻¹, and a conjugated C=O stretch will appear around 1600-1640 cm⁻¹.

-

Keto Form: A sharp C=O stretch will be present at a higher frequency, typically around 1700-1730 cm⁻¹.

-

-

Mass Spectrometry: Electron ionization (EI) or chemical ionization (CI) will confirm the molecular weight of 212.33 g/mol . The fragmentation pattern can provide further structural information.

Potential Applications and Future Directions

While specific applications for this compound are not yet widely reported, its structure suggests several promising avenues for research and development:

-

Precursor for Heterocyclic Compounds: The 1,3-dicarbonyl moiety is a classic building block for the synthesis of a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

-

Metal Scavengers and Extractants: The strong chelating ability of β-diketones makes them effective agents for extracting metal ions from solutions, a process with applications in hydrometallurgy and environmental remediation.

-

Catalysis: Metal complexes of sterically hindered β-diketones can serve as catalysts in various organic transformations, with the ligand influencing the catalyst's solubility, stability, and stereoselectivity.

-

Materials Science: As a building block for larger, more complex molecules, it could be used in the development of advanced materials for applications in organic electronics, such as OLEDs.[3]

Conclusion

This compound represents a molecule of significant untapped potential. Its properties, dictated by the fundamental principles of keto-enol tautomerism and steric hindrance, make it a valuable target for both academic and industrial research. This guide has laid out the foundational knowledge of its physical and chemical properties and provided robust, actionable protocols for its synthesis and characterization. It is our hope that this document will empower researchers to explore the full potential of this intriguing β-diketone and pave the way for novel applications in drug development, catalysis, and materials science.

References

- ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones.

- UIV Chem. (n.d.). 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione_CAS:865193-73-3.

- ChemBK. (n.d.). 3,7-diethyl-3,7-dimethylnonane-4,6-dione.

- Pharmaffiliates. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione | CAS No : 865193-73-3.

- MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones.

- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- ACS Publications. (2002). Reaction Paths of Keto−Enol Tautomerization of β-Diketones.

- PubChem. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.

- Tradeindia. (n.d.). 3,7-Diethyl-3,7- Dimethylnonane-4,6-Dione 865193-73-3.

- PubChem. (n.d.). 3,7-Dimethyl-4,6-nonanedione.

- MySkinRecipes. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.

- IndiaMART. (n.d.). 3,7-Diethyl-3,7-Dimethylnonane-4,6-Dione CAS Number: 865193-73-3.

- Organic Syntheses. (n.d.). Procedure.

- PubMed. (2008). Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound.

- MDPI. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.

- ResearchGate. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.

Sources

An In-depth Technical Guide to 3,7-Diethylnonane-4,6-dione (CAS 872802-98-7)

Introduction: Unveiling a Key Building Block in Materials Science

3,7-Diethylnonane-4,6-dione, identified by CAS number 872802-98-7, is a symmetrical β-diketone that has garnered interest primarily as a specialized chemical intermediate. While its direct applications are limited, its structural motifs are crucial in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs). The presence of two carbonyl groups separated by a methylene unit provides a versatile scaffold for creating complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established organic chemistry principles, its pivotal role in OLED technology, and essential safety and handling protocols for laboratory and industrial settings. The content herein is curated for researchers, chemists, and professionals in the fields of materials science and drug development, providing both foundational knowledge and practical insights.

Chapter 1: Physicochemical Properties and Identification

Understanding the fundamental properties of a compound is the cornerstone of its application and safe handling. This compound is a colorless to light yellow liquid under standard conditions.[1] Its structure, characterized by a nine-carbon backbone with ethyl groups at the 3 and 7 positions and ketone functionalities at the 4 and 6 positions, dictates its physical and chemical behavior. The diketone nature of the molecule allows for keto-enol tautomerism, a feature that is central to its utility as a chelating agent for metal ions.

Below is a summary of its key physicochemical properties compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 872802-98-7 | [1][2] |

| Molecular Formula | C₁₃H₂₄O₂ | [1][2] |

| Molecular Weight | 212.33 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,7-Diethyl-4,6-nonanedione | [4] |

| Physical State | Liquid | [1][3] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Boiling Point | 111-113 °C at 10 mmHg | [5] |

| Purity | Typically >97% (GC) | [3][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

| InChI Key | MFELLNQJMHCAKI-UHFFFAOYSA-N | [3] |

Chapter 2: Synthesis Protocol - A Proposed Pathway via Claisen Condensation

Proposed Reaction Scheme

The overall reaction involves the deprotonation of the α-carbon of 4-heptanone by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl pentanoate. Subsequent elimination of the ethoxide leaving group yields the β-diketone product.[4]

Caption: Proposed Claisen condensation pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard Claisen condensation procedure and should be adapted and optimized based on laboratory-scale trials.

Materials:

-

4-Heptanone (Reagent Grade)

-

Ethyl Pentanoate (Reagent Grade)[7]

-

Sodium metal or Sodium Ethoxide

-

Anhydrous Ethanol

-

Diethyl Ether

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Copper(II) Acetate

-

Ethylenediaminetetraacetic acid (EDTA) disodium salt

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution in ethanol, add 4-heptanone dropwise at room temperature with stirring.

-

Condensation Reaction: Following the addition of the ketone, add ethyl pentanoate dropwise to the reaction mixture. The reaction is often exothermic, and the temperature may need to be controlled with a water bath. After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water. Acidify the aqueous mixture with 1 M hydrochloric acid until it is acidic to litmus paper. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification via Copper Complexation: For higher purity, the crude β-diketone can be purified by forming its copper(II) complex.[8] Dissolve the crude product in ethanol and add a solution of copper(II) acetate in water with stirring. The copper(II) chelate of the β-diketone will precipitate. Filter the solid complex and wash it with water and ethanol. To recover the purified β-diketone, suspend the copper complex in a biphasic system of diethyl ether and water, and add an aqueous solution of EDTA disodium salt. Stir until the organic layer is colorless, indicating that the copper has been chelated by the EDTA. Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.

-

Final Purification (Optional): The product can be further purified by vacuum distillation.[5]

Chapter 3: Application in Organic Light-Emitting Diodes (OLEDs)

The primary documented application of this compound is as an intermediate in the synthesis of luminescent materials for OLEDs.[8] β-diketones are excellent chelating ligands for lanthanide ions (e.g., Europium, Terbium).[1][9] The resulting lanthanide β-diketonate complexes are highly fluorescent and are used as emissive materials in the emitting layer of OLED devices.[9][10]

The "Antenna Effect": A Mechanism for Enhanced Luminescence

Lanthanide ions themselves have very low molar absorption coefficients due to the forbidden nature of f-f electronic transitions.[5] To overcome this, organic ligands like β-diketones are used to act as "antennas." The process, known as the "antenna effect" or sensitization, involves the following steps:

-

Ligand Excitation: The β-diketonate ligand, which has a strong absorption in the UV region due to π-π* transitions, absorbs the excitation energy.

-

Intersystem Crossing: The excited singlet state of the ligand undergoes efficient intersystem crossing to a lower-energy triplet state.

-

Energy Transfer: The energy from the triplet state of the ligand is then transferred intramolecularly to the resonant energy levels of the chelated lanthanide ion.

-

Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting light of a characteristic wavelength, resulting in sharp, pure-color emission.[3][11]

Caption: The "Antenna Effect" in lanthanide complexes for OLEDs.

The long alkyl chains and ethyl groups on this compound can enhance the solubility and film-forming properties of the resulting lanthanide complexes, which is advantageous for the fabrication of OLED devices.[8]

Chapter 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data indicates that this compound presents several health hazards.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:[3]

-

H302: Harmful if swallowed. [12]

-

H315: Causes skin irritation. [12]

-

H319: Causes serious eye irritation. [12]

-

H335: May cause respiratory irritation. [12]

The corresponding GHS pictogram is the exclamation mark (GHS07).[3]

Recommended Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:[13][14]

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[15]

-

Skin and Body Protection: A laboratory coat and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

Conclusion

This compound (CAS 872802-98-7) serves as a valuable, albeit specialized, intermediate in the field of materials science. Its utility is primarily centered on its role as a ligand in the formation of highly luminescent lanthanide complexes for OLED applications. While detailed biological studies on this specific compound are lacking, its chemical properties and the well-established principles of β-diketone synthesis and coordination chemistry provide a solid foundation for its use in research and development. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, an in-depth look at its application in OLEDs, and essential safety guidelines. As the demand for advanced materials continues to grow, the importance of such versatile building blocks will undoubtedly increase.

References

- Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations.

- Lookchem. (n.d.). Cas 872802-98-7,this compound.

- MSDS Europe. (n.d.). Hazard statements.

- Phelan, G. D., Carlson, B., & Lawson, R. (n.d.). Synthesis and design of organic light emitting devices containing lanthanide cored complexes. CityUHK Scholars.

- PubChemLite. (n.d.). 872802-98-7 (C13H24O2).

- Capot Chemical. (n.d.). 872802-98-7 | this compound.

- AccelaChemBio. (n.d.). 108957-20-6,N-Boc-3-iodo-L-alanine Benzyl Ester.

- Nehra, K., et al. (2022). Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review. Journal of Molecular Structure, 1250, 131531.

- ResearchGate. (n.d.). The typical energy transfer diagram in doped EML of lanthanide complex....

- Fan, X., et al. (2024). Energy transfer process, luminescence optimizing and various applications of lanthanide complexes. OAE Publishing Inc.

- Personal Protective Solutions. (n.d.). Ketodex ‐ Ketone Resistant Chemical Gauntlet.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment (PPE).

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).

- ResearchGate. (n.d.). In situ monitoring of ligand-to-metal energy transfer in combination with synchrotron-based X-ray diffraction methods to elucidate the synthesis mechanism and structural evolution of lanthanide complexes.

- Witt, K., & Radzyminska-Lenarcik, E. (2017). Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences, 18, 01016.

- Wikipedia. (n.d.). Ethyl pentanoate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Ethyl pentanoate - Wikipedia [en.wikipedia.org]

- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review [ouci.dntb.gov.ua]

- 10. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide(iii) complexes. Preparation of Eu(iii) and Yb(iii) OLED devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. In situ monitoring of ligand-to-metal energy transfer in combination with synchrotron-based X-ray diffraction methods to elucidate the synthesis mechanism and structural evolution of lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 13. epa.gov [epa.gov]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. ehs.utk.edu [ehs.utk.edu]

An In-Depth Technical Guide to β-Diketone Chemistry: Synthesis, Tautomerism, and Applications in Drug Development

This guide provides a comprehensive exploration of the chemistry of β-diketones (also known as 1,3-diketones), a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. Their unique structural features give rise to fascinating reactivity, making them invaluable building blocks in organic synthesis, coordination chemistry, and pharmacology. We will delve into their synthesis, the critical phenomenon of keto-enol tautomerism, their role as powerful chelating ligands, and their growing importance as scaffolds in modern drug discovery.

Part 1: The Synthetic Foundation - Accessing the β-Diketone Scaffold

The preparation of β-diketones is a cornerstone of synthetic organic chemistry. While several methods exist, the Claisen condensation remains the most classical and widely employed approach.[1][2]

The Claisen Condensation: A Classic Carbon-Carbon Bond Formation

The Claisen condensation is a base-catalyzed reaction that forms a carbon-carbon bond between two esters or, more relevantly for β-diketone synthesis, between a ketone and an ester.[3][4] The fundamental driving force of the reaction is the formation of a highly resonance-stabilized enolate anion from the final β-dicarbonyl product.[3][5]

Causality of the Mechanism: The reaction is initiated by a strong base (e.g., sodium ethoxide, sodium hydride) which deprotonates the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, yielding the β-diketone. A crucial final step is the deprotonation of the newly formed β-diketone's central methylene group by the alkoxide generated in situ. This final, thermodynamically favorable acid-base reaction pulls the entire equilibrium towards the product.[3]

Mixed (Crossed) Claisen Condensations: To synthesize asymmetric β-diketones, a "crossed" Claisen condensation is employed. To prevent the formation of a complex mixture of four different products, this variation requires that one of the carbonyl partners lacks enolizable α-hydrotons (e.g., aromatic esters like ethyl benzoate, or formate esters).[4][5][6] This ensures it can only act as the electrophile, leading to a single desired product.

Experimental Protocol: Synthesis of 1-phenylbutane-1,3-dione via Crossed Claisen Condensation

This protocol describes the synthesis of a common β-diketone from acetophenone (a ketone) and ethyl acetate (an ester).

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil) under a nitrogen atmosphere. Wash the NaH with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether.

-

Enolate Formation: Cool the suspension in an ice bath. Slowly add a solution of acetophenone in anhydrous diethyl ether via the dropping funnel. The formation of the sodium enolate will be observed.

-

Condensation: To the stirring enolate suspension, add ethyl acetate dropwise. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.

-

Workup: Cautiously quench the reaction by slowly adding aqueous acid (e.g., 10% sulfuric acid) until the mixture is acidic. This step neutralizes the excess base and protonates the enolate product.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine all organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude β-diketone can be further purified by vacuum distillation or recrystallization.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Alternative Synthetic Routes

While the Claisen condensation is prevalent, other methodologies have been developed for synthesizing β-diketones, including:

-

Hydration of Alkynones: The addition of water across the triple bond of an alkynone can yield a β-diketone.[1]

-

Decarboxylative Coupling Reactions: These methods involve the coupling of carboxylic acid derivatives with other carbonyl compounds, accompanied by the loss of carbon dioxide.[1]

-

Acylation of Ketones: Direct acylation of ketone enolates or enol ethers using acylating agents like acid chlorides provides another route.[2]

Part 2: The Heart of Reactivity - Keto-Enol Tautomerism

Perhaps the most defining characteristic of β-diketones is their existence as a rapid equilibrium between two tautomeric forms: a diketo form and an enol form.[7] Unlike simple ketones where the keto form overwhelmingly predominates, the enol form of β-diketones is significantly stabilized and often represents the major species.

The Origin of Enol Stability: The remarkable stability of the enol tautomer is attributed to two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the carbonyl oxygen, creating a highly stable, pseudo-aromatic six-membered ring.[8][9][10]

Caption: Keto-enol tautomerism in β-diketones.

Factors Governing the Tautomeric Equilibrium

The precise position of the keto-enol equilibrium is a delicate balance, highly sensitive to the molecular environment.

-

Solvent Polarity: This is a dominant factor. In non-polar solvents (e.g., cyclohexane, carbon tetrachloride), the intramolecular hydrogen bond of the enol form is preserved, leading to a high percentage of the enol tautomer.[11] Conversely, polar, protic solvents like water can act as both hydrogen bond donors and acceptors, disrupting the internal hydrogen bond and stabilizing the more polar keto form.[12][13]

-

Substituents: The electronic nature of the R and R' groups plays a significant role. Electron-withdrawing groups (e.g., -CF₃) increase the acidity of the α-protons and stabilize the enolate-like character of the enol form, thus favoring its formation.[8][10]

-

Temperature: Increasing the temperature can shift the equilibrium, though the direction depends on the specific thermodynamics of the system. Often, higher temperatures slightly favor the diketo form.[8]

Data Presentation: Enol Content of Common β-Dicarbonyls

The following table summarizes the percentage of the enol tautomer for acetylacetone and ethyl acetoacetate in different solvents, illustrating the profound influence of the solvent and substituents.

| Compound | Solvent | % Enol Content |

| Acetylacetone | Gas Phase | 92% |

| Cyclohexane | 98%[11] | |

| Liquid (neat) | ~80%[14] | |

| Water | 13-15%[11] | |

| Ethyl Acetoacetate | Liquid (neat) | 7.2%[14] |

| Toluene | 20%[15] | |

| Water | 0.4%[15] |

Insight: The presence of the electron-donating ethoxy group in ethyl acetoacetate, compared to the methyl group in acetylacetone, reduces the stability of the enol form, resulting in a significantly lower enol content across all conditions.

Experimental Protocol: Characterization by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct method for quantifying the keto-enol equilibrium. The two tautomers give rise to distinct, easily identifiable signals.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the β-diketone in the desired deuterated solvent (e.g., CDCl₃, D₂O, C₆D₆) at a known concentration.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Spectral Analysis:

-

Enol Form: Identify the highly deshielded signal for the enolic proton , typically appearing between δ 15-17 ppm due to the strong intramolecular hydrogen bond. Also, identify the vinylic proton on the central carbon, usually around δ 5-6 ppm .

-

Keto Form: Identify the signal for the two methylene protons on the central carbon, which typically appears between δ 3-4 ppm .

-

-

Quantification: Integrate the area under the peaks corresponding to a unique proton signal for each tautomer (e.g., the vinylic proton for the enol form and the methylene protons for the keto form). The ratio of the integrals directly corresponds to the molar ratio of the two tautomers in the solution.

Part 3: Coordination Chemistry - The β-Diketonate Ligand

The acidic nature of the central methylene protons (pKa of acetylacetone is ~9 in water) means β-diketones are readily deprotonated by bases to form the corresponding enolate anion, commonly known as the acetylacetonate (acac) anion.[7] This anion is a superb bidentate chelating ligand.[16]

The two oxygen atoms of the β-diketonate anion bind to a metal ion, forming a highly stable six-membered chelate ring.[7][17][18] This chelation results in the formation of neutral, thermally stable, and often volatile metal complexes that are soluble in organic solvents, a stark contrast to many simple metal salts.[17][18][19] These properties make metal β-diketonates exceptionally useful as catalysts, precursors for material synthesis, and NMR shift reagents.[17][18]

Caption: Role of β-diketones in drug development pathways.

Intermediates for Heterocyclic Synthesis

β-Diketones are exceptionally important precursors for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles, which are core structures in many approved drugs. [2]For example, the reaction of a β-diketone with hydrazine or a substituted hydrazine is a classical and efficient method for constructing the pyrazole ring system found in drugs like the COX-2 inhibitor Celecoxib. [2]

Intrinsic Biological Activity

Many natural products containing the β-diketone moiety are known for their significant biological activities. [1][20]* Curcumin , the principal curcuminoid found in turmeric, is a prime example. Its β-diketone structure is central to its well-documented antioxidant, anti-inflammatory, and potential anticancer properties. [21][22]The enol form is believed to be crucial for its ability to scavenge free radicals. [1]* Synthetic β-diketones have been developed as potent drug candidates, showing activities ranging from antibacterial and antifungal to anticancer. [1][23]

Scaffolds for Metal-Based Drugs

The powerful chelating ability of β-diketones is harnessed to design novel metal-based therapeutic agents. [24]* Drug Delivery and Targeting: The β-diketonate ligand can stabilize a therapeutic metal ion, control its redox properties, and improve its solubility and delivery to target tissues. [24]* Novel Anticancer Agents: A number of metal-β-diketonate complexes have shown promising anticancer activity. [21] * Budotitane , a titanium(IV) complex with a β-diketonate ligand, was the first non-platinum metal-based anticancer compound to enter clinical trials. [21] * Complexes of cobalt and organometallic fragments like ferrocene with β-diketonate ligands have demonstrated significant cytotoxicity against various cancer cell lines, often through mechanisms distinct from traditional platinum drugs. [25][26]

Conclusion